5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one
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Overview
Description
5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one is a complex organic compound with a unique structure that combines various functional groups, including hydroxyl, sulfanyl, and pyranone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyranone Core: The pyranone core can be synthesized through a cyclization reaction involving a suitable diketone and an aldehyde under acidic or basic conditions.
Introduction of the Hydroxyl and Sulfanyl Groups: The hydroxyl groups can be introduced through hydroxylation reactions, while the sulfanyl group can be added via a thiolation reaction using a thiol reagent.
Functionalization of the Phenyl Rings: The phenyl rings can be functionalized through electrophilic aromatic substitution reactions to introduce the tert-butyl, hydroxymethyl, and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound can be explored as a lead compound for the development of new drugs. Its structural features may allow for the design of analogs with improved pharmacokinetic and pharmacodynamic properties.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its functional groups can be tailored to achieve desired characteristics in the final product.
Mechanism of Action
The mechanism of action of 5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonding, hydrophobic interactions, or covalent bonding, with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- **5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one
- **this compound analogs with different substituents on the phenyl rings
- **Other pyranone derivatives with similar structural features
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features. This allows for a wide range of chemical reactivity and potential applications in various fields. Its specific arrangement of hydroxyl, sulfanyl, and pyranone moieties distinguishes it from other similar compounds and provides unique opportunities for scientific research and industrial applications.
Properties
CAS No. |
197915-43-8 |
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Molecular Formula |
C31H34O6S |
Molecular Weight |
534.7 g/mol |
IUPAC Name |
5-[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl-4-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-3H-pyran-6-one |
InChI |
InChI=1S/C31H34O6S/c1-19-15-27(25(30(2,3)4)16-21(19)18-32)38-28-26(35)17-31(37-29(28)36,22-7-11-24(34)12-8-22)14-13-20-5-9-23(33)10-6-20/h5-12,15-16,32-35H,13-14,17-18H2,1-4H3 |
InChI Key |
GFYQQUBSXWTEOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CO)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
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